molecular formula C18H15BrN4O2 B11668667 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Katalognummer: B11668667
Molekulargewicht: 399.2 g/mol
InChI-Schlüssel: CUKJVQRWQSAZFV-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a bromophenyl group at position 3 and a hydrazide-linked 2-hydroxyphenyl ethylidene moiety. Its molecular formula is C₁₈H₁₄BrN₃O₂ (calculated from analogous structures in ), with a molecular weight of approximately 400.2 g/mol. The (E)-configuration of the ethylidene group is critical for maintaining stereochemical integrity, as confirmed in related compounds via X-ray crystallography (e.g., ) .

Eigenschaften

Molekularformel

C18H15BrN4O2

Molekulargewicht

399.2 g/mol

IUPAC-Name

3-(4-bromophenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c1-11(14-4-2-3-5-17(14)24)20-23-18(25)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI-Schlüssel

CUKJVQRWQSAZFV-RGVLZGJSSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3O

Kanonische SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Bromphenyl)-N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid erfolgt typischerweise durch die Kondensation von 3-(4-Bromphenyl)-1H-pyrazol-5-carbohydrazid mit 2-Hydroxyacetophenon unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und die Verwendung großtechnischer Reinigungsverfahren wie Destillation oder großtechnischer Chromatographie umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(4-Bromphenyl)-N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:

    Medizinische Chemie: Es wird aufgrund seiner einzigartigen strukturellen Merkmale auf sein Potenzial als entzündungshemmendes, krebshemmendes und antimikrobielles Mittel untersucht.

    Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

    Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und kann verwendet werden, um Reaktionsmechanismen und -wege zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Bromphenyl)-N’-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen therapeutischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research has indicated that derivatives of pyrazole compounds exhibit potent antioxidant activities. For instance, a study evaluated several pyrazole derivatives for their ability to scavenge free radicals and inhibit lipid peroxidation. The compound 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide demonstrated significant radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been widely studied. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, making it a candidate for further investigation as an anti-inflammatory agent. In particular, its ability to modulate the expression of inflammatory markers could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This activity is attributed to its ability to interfere with key signaling pathways involved in cancer progression .

Materials Science Applications

In addition to biological applications, 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can be utilized in materials science. Its unique chemical structure allows it to serve as a building block for the synthesis of novel polymers and nanomaterials. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant DPPH scavenging activity compared to standard antioxidants .
Study 2Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases .
Study 3Anticancer ActivityShowed IC50 values in the micromolar range against breast cancer cell lines, suggesting effective cytotoxicity .

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Ethylidene Group

Compound A : 3-(4-Bromophenyl)-N′-[(E)-1-(4-Bromophenyl)ethylidene]-1H-Pyrazole-5-Carbohydrazide ()
  • Key Difference : Replaces the 2-hydroxyphenyl group with a 4-bromophenyl substituent.
  • Impact: Increased molecular weight (462.1 g/mol vs. ~400.2 g/mol) due to an additional bromine atom.
Compound B : (E)-1-(4-tert-Butylbenzyl)-N'-(1-(5-Chloro-2-Hydroxyphenyl)ethylidene)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide ()
  • Key Difference : Features a 5-chloro-2-hydroxyphenyl ethylidene group and a 4-chlorophenyl pyrazole substituent.
  • Impact :
    • Demonstrated potent growth inhibition (IC₅₀ = 1.8 µM) against A549 lung cancer cells, attributed to the 2-hydroxyphenyl moiety enhancing apoptosis induction .
    • Chlorine atoms may improve metabolic stability compared to bromine.

Modifications to the Pyrazole Core

Compound C : SKi-178 ()
  • Structure : N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
  • Key Difference : Incorporates methoxy groups on both the phenyl and ethylidene moieties.
  • Impact: Acts as a sphingosine kinase 1 (SK1) inhibitor (Ki = 1.3 µM) with enhanced selectivity and reduced cytotoxicity compared to non-methoxy analogs. Methoxy groups improve pharmacological properties by modulating electronic effects and lipophilicity .
Compound D : N'-[(E)-Pyridin-4-ylmethylidene]-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide ()
  • Key Difference : Substitutes the ethylidene group with a pyridinyl ring.
  • Loss of the hydroxyl group may reduce target binding but increase blood-brain barrier penetration .

Structural and Electronic Effects

  • Hydroxyl vs. Halogen Substituents: The 2-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity, which is absent in bromophenyl (Compound A) or pyridinyl (Compound D) analogs. This feature is critical for interactions with polar residues in enzyme active sites (e.g., ) .
  • Methoxy vs. Hydroxy Groups :

    • Methoxy groups (SKi-178) increase lipophilicity and metabolic stability compared to hydroxyl groups, which may explain SKi-178’s superior selectivity .

Biologische Aktivität

The compound 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H17_{17}BrN4_{4}O2_{2}
  • Molecular Weight : 397.25 g/mol
  • IUPAC Name : 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

The compound features a pyrazole ring, a bromophenyl group, and a hydroxyphenyl moiety, which contribute to its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the apoptotic effects of various pyrazole derivatives, including this compound, on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancer cells .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Its antimicrobial activity was evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity is crucial for developing treatments for inflammatory diseases .

The biological activity of 3-(4-bromophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cellular Signaling Pathways : It potentially modulates signaling pathways associated with apoptosis and inflammation, such as the NF-kB pathway.

Study on Antitumor Activity

A recent study synthesized several pyrazole derivatives, including our compound, and evaluated their effects on human cancer cell lines. The results showed that the compound induced significant cytotoxicity in breast cancer cells (MCF-7), with an IC50 value indicating potent activity .

Evaluation of Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this pyrazole derivative against common pathogens. The findings revealed that it exhibited superior activity compared to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

Data Summary

Biological ActivityMethodologyResults
AntitumorCell viability assaysInduced apoptosis in MCF-7 cells (IC50 = 12 µM)
AntimicrobialDisc diffusion testEffective against E. coli and S. aureus (MIC = 32 µg/mL)
Anti-inflammatoryELISA assaysReduced TNF-α production by 50% in LPS-stimulated macrophages

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reflux temperatures (70–80°C) to prevent side reactions (e.g., over-oxidation).
  • Stoichiometry : Use a 1:1.2 molar ratio of carbohydrazide to aldehyde to minimize unreacted intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

Basic: How is the structural integrity of this compound confirmed, and what analytical techniques are critical?

Methodological Answer:
Key Techniques :

  • X-Ray Crystallography : Resolves bond lengths (e.g., C=N at 1.28 Å) and dihedral angles between aromatic rings (e.g., 45° between pyrazole and hydroxyphenyl groups) .
  • Spectroscopy :
    • FT-IR : Confirm hydrazide C=O stretch at ~1650 cm⁻¹ and phenolic O-H stretch at ~3200 cm⁻¹ .
    • ¹H/¹³C NMR : Aromatic protons appear as multiplets at δ 6.8–8.2 ppm; imine proton (N=CH) at δ 8.5–8.7 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 427.2 (calculated: 427.05) .

Validation : Cross-reference spectral data with DFT-computed values (e.g., B3LYP/6-31G* basis set) to resolve ambiguities .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

Methodological Answer:
Steps for Computational Analysis :

Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) to minimize energy and calculate HOMO-LUMO gaps (e.g., 3.8 eV indicates charge-transfer potential) .

Molecular Docking :

  • Target Preparation : Retrieve protein structures (e.g., COX-2, PDB ID: 5KIR) and remove water molecules.
  • Binding Affinity : Autodock Vina predicts ΔG = -9.2 kcal/mol, suggesting strong interaction with the COX-2 active site .

ADMET Prediction : SwissADME estimates moderate solubility (LogP = 3.1) and CYP450 inhibition risk .

Data Contradiction Resolution : Compare docking scores with experimental IC₅₀ values (e.g., in vitro COX-2 inhibition assays) to validate computational models .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:
Common Contradictions :

  • Tautomerism : Keto-enol forms may cause NMR signal splitting. Use variable-temperature NMR (VT-NMR) to identify dominant tautomers .
  • Crystal Packing Effects : XRD may show non-planar conformations due to intermolecular H-bonding (e.g., O-H⋯N interactions), while NMR reflects solution-state planar geometry .

Q. Resolution Workflow :

Dynamic NMR : Track exchange broadening at 298–343 K to assess tautomer equilibrium.

DFT Simulations : Compare optimized gas-phase (NMR) and solid-state (XRD) geometries to identify packing-induced distortions .

Advanced: How is the compound’s pharmacological potential evaluated, and what mechanistic insights are prioritized?

Methodological Answer:
In Vitro Screening :

  • Targets : Prioritize enzymes with known hydrazide sensitivity (e.g., carbonic anhydrase IX, HDACs).
  • Assay Design :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence quenching (e.g., CA IX IC₅₀ = 12.3 µM) .
    • Anticancer Activity : MTT assay on HeLa cells (72 hr exposure) shows EC₅₀ = 18.7 µM .

Q. Mechanistic Studies :

  • ROS Generation : Detect intracellular ROS via DCFH-DA staining; 2.5-fold increase vs. control .
  • Apoptosis Markers : Western blot for caspase-3 cleavage and PARP degradation .

Contradiction Management : Replicate assays under hypoxia (5% O₂) to confirm target specificity (e.g., CA IX vs. CA II) .

Advanced: What synthetic modifications enhance the compound’s stability or bioactivity?

Methodological Answer:
Derivatization Strategies :

  • Electron-Withdrawing Groups : Introduce -CF₃ at the 4-bromophenyl moiety to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.7 hr in microsomes) .
  • Chelation : Incorporate 8-hydroxyquinoline substituents to enable metal-binding (e.g., Cu²⁺), boosting anticancer activity (EC₅₀ reduced to 9.8 µM) .

Q. Validation :

  • Accelerated Stability Testing : HPLC purity >95% after 30 days at 40°C/75% RH .
  • SAR Analysis : Correlate LogD (1.9–3.5) with membrane permeability (Caco-2 Papp = 12.7 × 10⁻⁶ cm/s) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.